molecular formula C9H8Cl2O B13598026 2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one CAS No. 68301-60-0

2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one

Cat. No.: B13598026
CAS No.: 68301-60-0
M. Wt: 203.06 g/mol
InChI Key: PPQDDWFJIDOGTO-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one typically involves the chlorination of 1-(2-chloro-5-methylphenyl)ethan-1-one. This can be achieved by reacting the starting material with thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloro-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms on the aromatic ring and the ethanone moiety makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

CAS No.

68301-60-0

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-1-(2-chloro-5-methylphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

PPQDDWFJIDOGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)CCl

Origin of Product

United States

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